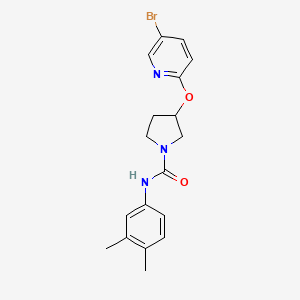

3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a bromopyridine moiety, and a dimethylphenyl group, making it a versatile molecule for chemical modifications and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Bromopyridine Introduction: The bromopyridine moiety is introduced through a nucleophilic substitution reaction. This involves reacting 5-bromopyridine with a suitable nucleophile, such as an alkoxide, to form the desired ether linkage.

Amide Bond Formation: The final step involves coupling the pyrrolidine derivative with 3,4-dimethylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring or the dimethylphenyl group.

Reduction: Reduced derivatives of the bromopyridine moiety.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the modulation of opioid receptors. Research indicates that it may exhibit both agonistic and antagonistic effects at these receptors, which are critical in pain management and addiction treatment.

Case Study: Anti-nociceptive Effects

In preclinical studies, 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide demonstrated significant anti-nociceptive activity in animal models. The compound effectively reduced pain responses, suggesting its potential role in developing pain management therapies .

Biochemical Assays

The compound serves as a valuable ligand in biochemical assays, allowing researchers to explore interactions with various biological targets. Its unique structural features facilitate binding to proteins and enzymes, making it a useful tool for studying molecular mechanisms.

Example Application : Investigations into enzyme inhibition have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways .

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to develop more complex molecules. Its bromopyridine moiety allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Synthetic Route Example :

The synthesis typically involves a nucleophilic substitution reaction where a bromopyridine derivative reacts with an appropriate amine under controlled conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide .

The biological activity of this compound is primarily associated with its interaction with opioid receptors. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can significantly influence its pharmacological properties.

Research Findings :

Recent studies have indicated that variations in the substituents on the pyrrolidine ring can enhance or diminish the compound's efficacy at opioid receptors, providing insights into designing more effective analgesics .

Mécanisme D'action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-((5-chloropyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

- 3-((5-fluoropyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

- 3-((5-iodopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide

Uniqueness

- Halogen Variation : The presence of bromine in 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.

- Biological Activity : The bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy or selectivity in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

The compound 3-((5-bromopyridin-2-yl)oxy)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 1903417-26-4

- Molecular Formula : C18H20BrN3O2

- Molecular Weight : 368.27 g/mol

The compound features a pyrrolidine ring, a bromopyridine moiety, and a dimethylphenyl group. The presence of bromine enhances reactivity, while the pyrrolidine structure contributes to conformational flexibility, potentially influencing biological interactions .

Structural Features Table

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Contributes to conformational flexibility |

| Bromopyridine Moiety | Enhances reactivity and interaction with targets |

| Dimethylphenyl Group | Increases potential interactions with biological targets |

Synthesis

The synthesis of this compound typically involves multi-step processes including nucleophilic substitution reactions. A common method includes the reaction of a bromopyridine derivative with a phenethylamine derivative under controlled conditions, often catalyzed by potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown potent activity against A549 lung adenocarcinoma cells. The cytotoxicity was evaluated using an MTT assay, where the compound's effectiveness was compared to standard chemotherapy agents like cisplatin .

Case Study: Anticancer Activity Evaluation

In a study assessing various pyrrolidine derivatives:

- Compound Tested : this compound

- Cell Line : A549 (lung cancer)

- Concentration : 100 µM for 24 hours

- Results : Significant reduction in cell viability was observed compared to control groups.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The presence of the bromopyridine moiety is believed to facilitate π-π stacking interactions with protein residues, enhancing its antimicrobial efficacy .

Antimicrobial Activity Summary Table

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains |

| Klebsiella pneumoniae | Inhibition observed |

| Pseudomonas aeruginosa | Moderate activity noted |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Propriétés

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-12-3-5-15(9-13(12)2)21-18(23)22-8-7-16(11-22)24-17-6-4-14(19)10-20-17/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGSXMAESQOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.